molecular formula C23H17N5O3S B11674904 N'-[(E)-(3-nitrophenyl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide

N'-[(E)-(3-nitrophenyl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide

Cat. No.: B11674904
M. Wt: 443.5 g/mol
InChI Key: KFWOPIRPJZOHDA-ZVHZXABRSA-N
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Description

N’-[(E)-(3-nitrophenyl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-nitrophenyl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide typically involves the condensation of 3-nitrobenzaldehyde with 4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-nitrophenyl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Introduction of various substituents on the thiazole ring, leading to a range of derivatives with different properties.

Scientific Research Applications

N’-[(E)-(3-nitrophenyl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-nitrophenyl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

N’-[(E)-(3-nitrophenyl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H17N5O3S

Molecular Weight

443.5 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide

InChI

InChI=1S/C23H17N5O3S/c29-22(27-24-14-16-5-4-8-20(13-16)28(30)31)18-9-11-19(12-10-18)25-23-26-21(15-32-23)17-6-2-1-3-7-17/h1-15H,(H,25,26)(H,27,29)/b24-14+

InChI Key

KFWOPIRPJZOHDA-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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